Ethyl 2,2-difluoro-2-[4-fluoro-3-(trifluoromethyl)phenyl]acetate
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Overview
Description
Ethyl 2,2-difluoro-2-[4-fluoro-3-(trifluoromethyl)phenyl]acetate is a fluorinated organic compound known for its unique chemical properties and potential applications in various fields. The presence of multiple fluorine atoms in its structure imparts significant stability and reactivity, making it a valuable compound in synthetic chemistry and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,2-difluoro-2-[4-fluoro-3-(trifluoromethyl)phenyl]acetate typically involves the reaction of ethyl bromodifluoroacetate with a suitable aromatic compound under controlled conditions. One common method includes the use of a Schlenk tube equipped with a Teflon septum, where the reaction is carried out under an inert atmosphere (e.g., argon) with the addition of a base such as potassium phosphate and a solvent like dimethyl sulfoxide .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,2-difluoro-2-[4-fluoro-3-(trifluoromethyl)phenyl]acetate undergoes several types of chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form various derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki–Miyaura coupling, which involves the formation of carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki–Miyaura coupling can yield biaryl compounds, while oxidation may produce carboxylic acids or ketones.
Scientific Research Applications
Ethyl 2,2-difluoro-2-[4-fluoro-3-(trifluoromethyl)phenyl]acetate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Medicine: Explored for its potential use in drug development due to its stability and reactivity.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 2,2-difluoro-2-[4-fluoro-3-(trifluoromethyl)phenyl]acetate involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl bromodifluoroacetate: A precursor in the synthesis of ethyl 2,2-difluoro-2-[4-fluoro-3-(trifluoromethyl)phenyl]acetate.
Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate: Another fluorinated compound with similar reactivity.
Fluorinated Quinolines: Compounds with multiple fluorine atoms and similar applications in chemistry and biology.
Uniqueness
This compound is unique due to its specific arrangement of fluorine atoms and the trifluoromethyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in various fields.
Properties
Molecular Formula |
C11H8F6O2 |
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Molecular Weight |
286.17 g/mol |
IUPAC Name |
ethyl 2,2-difluoro-2-[4-fluoro-3-(trifluoromethyl)phenyl]acetate |
InChI |
InChI=1S/C11H8F6O2/c1-2-19-9(18)10(13,14)6-3-4-8(12)7(5-6)11(15,16)17/h3-5H,2H2,1H3 |
InChI Key |
KACLQIGPKOIGFX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CC(=C(C=C1)F)C(F)(F)F)(F)F |
Origin of Product |
United States |
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